N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a trifluoromethyl-substituted benzamide group. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.
Attachment of the ethyl linker: The ethyl group can be introduced via alkylation reactions using appropriate alkyl halides or alcohols.
Introduction of the trifluoromethylbenzamide group: This step often involves the use of trifluoromethylation reagents and amide coupling reactions to attach the benzamide moiety to the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine core can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzamide moiety or the imidazo[1,2-a]pyridine core.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and various metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Trifluoromethylbenzamides: Compounds with a trifluoromethylbenzamide moiety also show comparable pharmacological properties.
Uniqueness
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine core and the trifluoromethylbenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-12-4-3-9-24-11-15(23-16(12)24)7-8-22-17(25)13-5-2-6-14(10-13)18(19,20)21/h2-6,9-11H,7-8H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMUDEBLEIWVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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